[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
Overview
Description
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE is a phospholipid that contains stearic acid and adrenic acid at the sn-1 and sn-2 positions, respectively . This compound is a type of phosphatidylethanolamine, which is a class of phospholipids found in biological membranes . It plays a crucial role in maintaining the structural integrity and functionality of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE can be synthesized through the esterification of glycerophosphoethanolamine with stearic acid and adrenic acid . The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation . The reaction is carried out in an organic solvent like chloroform or dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE involves large-scale esterification processes using automated reactors . The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE undergoes various chemical reactions, including:
Oxidation: The double bonds in the adrenic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Substitution: The amino group in the ethanolamine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids, glycerophosphoethanolamine.
Substitution: Alkylated or acylated derivatives of glycerophosphoethanolamine.
Scientific Research Applications
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE has several scientific research applications:
Mechanism of Action
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE exerts its effects by integrating into cell membranes and influencing their properties . It interacts with membrane proteins and other lipids, affecting membrane fluidity, curvature, and signaling pathways . The compound’s molecular targets include enzymes involved in lipid metabolism and proteins associated with membrane structure and function .
Comparison with Similar Compounds
Similar Compounds
1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PE: Contains arachidonic acid instead of adrenic acid.
1-Stearoyl-2-Oleoyl-sn-glycero-3-PE: Contains oleic acid instead of adrenic acid.
1-Stearoyl-2-Linoleoyl-sn-glycero-3-PE: Contains linoleic acid instead of adrenic acid.
Uniqueness
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE is unique due to the presence of adrenic acid, which has four double bonds, making it more unsaturated compared to other similar compounds . This high degree of unsaturation influences the compound’s physical properties and its interactions within biological membranes .
Properties
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H82NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,43H,3-10,12,14-16,18,20,23-25,27,29-42,46H2,1-2H3,(H,49,50)/b13-11-,19-17-,22-21-,28-26-/t43-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFSZKRUPTYBOQ-ZDYOIFAYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PE(18:0/22:4(7Z,10Z,13Z,16Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0009009 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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